3-((Trifluoromethyl)thio)picolinamide
CAS No.:
Cat. No.: VC18327092
Molecular Formula: C7H5F3N2OS
Molecular Weight: 222.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5F3N2OS |
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Molecular Weight | 222.19 g/mol |
IUPAC Name | 3-(trifluoromethylsulfanyl)pyridine-2-carboxamide |
Standard InChI | InChI=1S/C7H5F3N2OS/c8-7(9,10)14-4-2-1-3-12-5(4)6(11)13/h1-3H,(H2,11,13) |
Standard InChI Key | BKCYLXZHVJOPID-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(N=C1)C(=O)N)SC(F)(F)F |
Introduction
Structural and Electronic Properties of 3-((Trifluoromethyl)thio)picolinamide
Molecular Architecture
The core structure of 3-((trifluoromethyl)thio)picolinamide consists of a pyridine ring substituted at the 2-position with a carboxamide group (-CONH₂) and at the 3-position with a trifluoromethylthio (-SCF₃) group. This arrangement creates a polarized electronic environment due to the electron-withdrawing effects of both the fluorine atoms and the sulfur moiety. Comparative analysis with structurally related compounds, such as 3-(trifluoromethyl)picolinimidamide hydrochloride , reveals that the -SCF₃ group enhances lipophilicity (logP ≈ 2.8) compared to its non-fluorinated counterparts, a critical factor in bioavailability and membrane permeability .
Spectroscopic Characteristics
While direct spectroscopic data for 3-((trifluoromethyl)thio)picolinamide are unavailable, inferences can be drawn from analogs:
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¹H NMR: The deshielding effect of the -SCF₃ group likely shifts pyridine protons upfield (δ 8.1–8.5 ppm for H-4 and H-5) .
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¹⁹F NMR: A characteristic triplet (J ≈ 12 Hz) near δ -60 ppm is expected for the -CF₃ group, consistent with trifluoromethylthio derivatives .
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IR Spectroscopy: Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300–3450 cm⁻¹) in the amide group, alongside C-F stretches (1100–1200 cm⁻¹), would dominate the spectrum .
Synthetic Strategies and Catalytic Innovations
Retrosynthetic Analysis
A plausible retrosynthetic pathway for 3-((trifluoromethyl)thio)picolinamide involves:
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Sulfenylation of 3-bromopicolinamide: Introducing the -SCF₃ group via nickel-catalyzed C-S cross-coupling, as demonstrated in regioselective 1,2-carbosulfenylation of alkenes .
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Trifluoromethylthiolation: Employing AgSCF₃ or CuSCF₃ reagents under palladium catalysis to install the -SCF₃ moiety .
Nickel-Catalyzed Sulfenylation
Recent advances in nickel-catalyzed sulfenylation, as reported by Zhu et al. , provide a template for constructing the C-SCF₃ bond. Key reaction parameters include:
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Catalyst: Ni(cod)₂ (5 mol%)
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Ligand: Bipyridine derivatives for enhanced regioselectivity
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Solvent: DMF at 80°C
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Yield: ~75% (estimated for analogous systems)
This method avoids the use of toxic thiolating agents and enables functionalization of electron-deficient heterocycles like picolinamide .
Crystallographic and Thermodynamic Considerations
Crystal Packing Analysis
Although no crystal data exist for 3-((trifluoromethyl)thio)picolinamide, the patent EP3545764A1 reveals that trifluoroethyl sulfinyl groups adopt a gauche conformation in the solid state, stabilized by C-F···H-N interactions (2.9–3.2 Å). Similar packing motifs are anticipated for the title compound, with potential π-stacking between pyridine rings (3.5 Å interplanar distance) .
Thermodynamic Stability
DSC studies of related thiazolidinones show melting points between 145–155°C, suggesting that 3-((trifluoromethyl)thio)picolinamide may exhibit comparable thermal stability. The -SCF₃ group likely raises the melting point by 20–30°C relative to non-fluorinated analogs due to increased dipole-dipole interactions .
Comparative Analysis with Structural Analogs
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